Cas no 1795299-60-3 (N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide)

N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide is a specialized sulfonamide derivative featuring a quinoline core linked to a furan-substituted propan-2-yl moiety. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of bioactive molecules due to its structural versatility. The quinoline scaffold offers strong binding affinity, while the furan group enhances electronic properties, making it suitable for applications in drug discovery and ligand design. Its well-defined synthetic pathway allows for precise modifications, enabling tailored physicochemical properties. The compound's stability and solubility profile further support its utility in research and pharmaceutical development.
N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide structure
1795299-60-3 structure
Product Name:N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide
CAS No:1795299-60-3
MF:C16H16N2O3S
MW:316.374842643738
CID:5368449
Update Time:2025-10-29

N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(3-Furanyl)-1-methylethyl]-8-quinolinesulfonamide
    • N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide
    • Inchi: 1S/C16H16N2O3S/c1-12(10-13-7-9-21-11-13)18-22(19,20)15-6-2-4-14-5-3-8-17-16(14)15/h2-9,11-12,18H,10H2,1H3
    • InChI Key: UJERNPZUCGCNQV-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2S(NC(C)CC2C=COC=2)(=O)=O)C=CC=1

Experimental Properties

  • Density: 1.295±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 501.2±60.0 °C(Predicted)
  • pka: 10.37±0.50(Predicted)

N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide Pricemore >>

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Additional information on N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide

N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide: A Comprehensive Overview

The compound CAS No. 1795299-60-3, also known as N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide, is a highly specialized chemical entity with significant potential in various fields, particularly in drug discovery and materials science. This compound has garnered attention due to its unique structural features and promising biological activities, as evidenced by recent advancements in chemical research.

At its core, the molecule consists of a quinoline scaffold, which is a well-known heterocyclic structure with extensive applications in pharmacology. The quinoline ring system is further modified by the presence of a sulfonamide group at the 8-position, which introduces additional functional diversity. The substituent at the nitrogen atom of the sulfonamide group is a propanol derivative, specifically 1-(furan-3-yl)propan-2-yl, which adds complexity to the molecule's structure and enhances its potential for interaction with biological targets.

Recent studies have highlighted the importance of quinoline derivatives in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The sulfonamide group in this compound is particularly significant, as it can act as a bioisostere for carboxylic acids or other functional groups, offering improved pharmacokinetic properties such as increased stability and bioavailability. The furan moiety, on the other hand, contributes to the molecule's aromaticity and potential for π–π interactions, which are crucial for binding to protein targets.

The synthesis of N-[1-(furan-3-yl)propan-2-yl]quinoline-8-sulfonamide involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the quinoline ring system through cyclization reactions, followed by functionalization at specific positions to introduce the sulfonamide group and the furan-containing substituent. Recent advancements in catalytic asymmetric synthesis have enabled researchers to achieve higher yields and enantioselectivity in these reactions, making this compound more accessible for large-scale studies.

In terms of biological activity, this compound has shown promise in several areas. For instance, it has been evaluated for its ability to inhibit key enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory drug development. Additionally, its interaction with G-protein coupled receptors (GPCRs) has been studied extensively, suggesting its role in modulating signaling pathways associated with neurodegenerative diseases.

The application of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed that the sulfonamide group plays a critical role in binding to target proteins by forming hydrogen bonds and electrostatic interactions. Furthermore, quantum mechanical calculations have provided insights into the electronic properties of the molecule, which are essential for predicting its reactivity and stability under different conditions.

From an industrial perspective, the scalability of this compound's synthesis is a critical factor. Researchers have explored various strategies to optimize reaction conditions, including the use of microwave-assisted synthesis and continuous flow reactors. These approaches not only improve reaction efficiency but also reduce environmental impact by minimizing waste generation.

In conclusion, CAS No. 1795299-60-based compounds like N-[1-(furan-3-yli propan-2-yli)quinolin-8-sulfonamid represent a frontier in chemical innovation with vast opportunities for both academic research and industrial applications. As ongoing studies continue to uncover new facets of its properties and potential uses, this compound stands at the forefront of modern chemical science.

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